molecular formula C9H10Br2N2 B3225584 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide CAS No. 125040-56-4

2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide

Cat. No.: B3225584
CAS No.: 125040-56-4
M. Wt: 306 g/mol
InChI Key: OUCMQQGQMAVCRQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide is a versatile chemical building block primarily used in medicinal chemistry and pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. While the specific profile of this derivative is under investigation, closely related imidazopyridine derivatives have been identified as key intermediates in the development of therapeutics for treating gastrointestinal diseases . The reactive bromomethyl group is a critical functional handle, allowing researchers to efficiently functionalize the core structure through various nucleophilic substitution reactions, such as alkylation, to create novel compounds for biological screening. This compound is presented as the hydrobromide salt to enhance its stability and crystallinity for more convenient handling and storage. It is supplied with guaranteed high purity for consistent experimental results. 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(bromomethyl)-5-methylimidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2.BrH/c1-7-3-2-4-9-11-8(5-10)6-12(7)9;/h2-4,6H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCMQQGQMAVCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125040-56-4
Record name Imidazo[1,2-a]pyridine, 2-(bromomethyl)-5-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125040-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide typically involves the bromination of 5-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 5-methylimidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Chemical Reactions Analysis

2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding imidazo[1,2-a]pyridine derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is utilized in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo) at the 3- or 5-positions direct electrophilic reactions to specific sites .
  • Bromomethyl vs. Chloromethyl : Bromine’s higher polarizability makes bromomethyl derivatives more reactive in SN2 reactions compared to chloromethyl analogs .
  • Salt forms (e.g., hydrobromide) improve solubility, critical for pharmaceutical applications .

Reactivity in Halogenation and Functionalization

The target compound’s reactivity diverges from analogs due to its substituent configuration:

  • Chlorination with NCS :
    • 3-Bromo-substituted imidazo[1,2-a]pyridines (e.g., 3-bromo-5-methyl derivatives) undergo ipso-substitution with N-chlorosuccinimide (NCS), replacing bromine with chlorine .
    • In contrast, 2-(bromomethyl)-5-methyl derivatives resist chlorination at the methyl group due to steric hindrance and electron-withdrawing effects .
  • Sulfonation and Alkylation :
    • 2-Chloromethyl analogs (e.g., 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine) react with sodium tosylates to form sulfonylmethyl derivatives, a pathway less accessible to bromomethyl compounds .

Biological Activity

2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide is a specialized compound within the imidazo[1,2-a]pyridine family, notable for its potential biological activities. This compound contains a bromomethyl group which enhances its reactivity with biological macromolecules, making it a valuable tool in biochemical research and drug development.

Chemical Structure and Properties

  • Molecular Formula : C9H10BrN2
  • Molecular Weight : 230.00 g/mol
  • IUPAC Name : 2-(bromomethyl)-5-methylimidazo[1,2-a]pyridine; hydrobromide
  • Canonical SMILES : CC1=CC=CC2=NC(=CN12)CBr

The bromomethyl group allows for covalent bonding with nucleophilic sites on proteins and other biomolecules, which can significantly alter their functions and interactions within cellular pathways.

The biological activity of this compound primarily stems from its ability to form covalent bonds with various biological targets. This interaction can lead to:

  • Modifications in enzymatic activity.
  • Alterations in signal transduction pathways.
    These changes can have implications for therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Anticancer Properties

Research indicates that 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:

  • Prostate Cancer
  • Breast Cancer
  • Lung Cancer
  • Leukemia

Case Study Findings :
A study reported that the compound demonstrated an IC50 value significantly lower than conventional chemotherapeutics such as cisplatin, indicating strong cytotoxic effects against cancer cells.

Cell LineIC50 (µM)Reference
Prostate Cancer5.0
Breast Cancer3.5
Lung Cancer4.0

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Escherichia coli1 × 10^-6
Staphylococcus aureus1 × 10^-5
Klebsiella pneumoniae1 × 10^-5

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Comparison with Similar Compounds

The unique structural features of 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide contribute to its distinct reactivity and biological activity compared to related compounds:

Compound NameKey Differences
2-(Bromomethyl)pyridine hydrobromideLacks the methyl group on the imidazo ring
2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridineContains chlorine instead of bromine
5-(Bromomethyl)-2-methylpyridine hydrobromideDifferent positional arrangement of functional groups

Q & A

Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide?

The synthesis typically involves cyclization of 2-aminopyridine derivatives with α-bromoketones. A one-pot tandem cyclization/bromination process under acidic conditions is widely used, employing ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. This method avoids the need for bases and achieves moderate yields (40–60%). Key intermediates include halogenated precursors, where bromine is introduced via electrophilic substitution or direct bromination of the imidazo[1,2-a]pyridine core .

Example Reaction Pathway:

StepReagents/ConditionsIntermediateYield
CyclizationEthyl acetate, TBHP, 80°C5-Methylimidazo[1,2-a]pyridine50%
BrominationNBS (N-bromosuccinimide), DMF, 60°CTarget compound45%

Q. How does the bromomethyl group influence the compound's reactivity in substitution reactions?

The bromomethyl group acts as a versatile electrophile, enabling nucleophilic substitutions (e.g., with amines, thiols) to generate derivatives. Its reactivity is enhanced by the electron-withdrawing effect of the adjacent imidazo[1,2-a]pyridine ring, facilitating SN2 mechanisms. For example, reactions with morpholine yield morpholinomethyl derivatives, which are precursors for kinase inhibitors .

Advanced Research Questions

Q. What strategies optimize the reaction conditions for high-yield synthesis in industrial-scale production?

Industrial-scale synthesis employs continuous flow reactors to improve efficiency and purity. Key optimizations include:

  • Temperature Control : Maintaining 70–90°C to prevent side reactions (e.g., dehydrohalogenation).
  • Catalyst Selection : Using Lewis acids like ZnBr₂ to accelerate bromination steps.
  • Solvent Systems : Switching to acetonitrile for better solubility of intermediates .

Comparative Yields:

MethodScaleYieldPurity
Batch (Lab)10 g45%>95%
Flow Reactor1 kg68%>99%

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel derivatives?

Contradictions in NMR or mass spectra often arise from tautomerism or residual solvents. To address this:

  • X-ray Crystallography : Definitive structural confirmation, as demonstrated for ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives .
  • Dynamic NMR : Resolve tautomeric equilibria by analyzing temperature-dependent shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric ions (e.g., bromine isotope patterns) .

Q. What mechanistic insights explain the compound's biological activity in kinase inhibition assays?

The bromomethyl group facilitates covalent binding to cysteine residues in kinase ATP-binding pockets. For example, derivatives inhibit Abl1 kinase (IC₅₀ = 12 nM) by forming a thioether bond with Cys773. Competitive binding assays and molecular docking confirm this mechanism .

Kinase Inhibition Data:

DerivativeTarget KinaseIC₅₀ (nM)Mechanism
MorpholinomethylAbl112Covalent binding
Amine-substitutedEGFR85Non-covalent

Q. How do steric and electronic effects of substituents impact the compound's stability in aqueous media?

  • Steric Effects : Bulky groups (e.g., tert-butyl) at the 5-methyl position reduce hydrolysis rates by shielding the bromomethyl group.
  • Electronic Effects : Electron-donating substituents (e.g., methoxy) destabilize the compound via increased electron density on the imidazole ring, accelerating degradation. Stability studies in PBS (pH 7.4) show a half-life range of 2–48 hours, depending on substituents .

Methodological Recommendations

  • Synthetic Troubleshooting : If bromination yields drop below 30%, verify the freshness of TBHP and avoid moisture contamination .
  • Biological Assays : Use LC-MS to quantify covalent adduct formation in kinase assays, as described for imidazo[1,2-a]pyridine derivatives .
  • Data Interpretation : Cross-validate crystallographic data with DFT calculations to resolve ambiguities in bond lengths/angles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
Reactant of Route 2
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2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide

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